molecular formula C21H21N3O2 B11709961 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11709961
M. Wt: 347.4 g/mol
InChI Key: PECVJESIQKSBTF-UHFFFAOYSA-N
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Description

This Schiff base derivative belongs to the 4-aminoantipyrine family, characterized by a pyrazolone core functionalized with a substituted benzylidene group. The compound features an (E)-configured imine linkage and a 3-allyl-2-hydroxyphenyl substituent, which confers unique steric and electronic properties.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H21N3O2/c1-4-9-16-10-8-11-17(20(16)25)14-22-19-15(2)23(3)24(21(19)26)18-12-6-5-7-13-18/h4-8,10-14,25H,1,9H2,2-3H3

InChI Key

PECVJESIQKSBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC(=C3O)CC=C

Origin of Product

United States

Preparation Methods

Condensation of 4-Aminoantipyrine with 3-Allyl-2-hydroxybenzaldehyde

The foundational synthesis route involves the acid-catalyzed condensation of 4-aminoantipyrine (1 ) with 3-allyl-2-hydroxybenzaldehyde (2 ) to form the target Schiff base (3 ). This reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine linkage.

Representative Procedure :

  • Reactants :

    • 4-Aminoantipyrine (1.0 equiv, ~2.0 g)

    • 3-Allyl-2-hydroxybenzaldehyde (1.2 equiv, ~1.93 g)

  • Solvent : Ethanol (40–60 mL) or glacial acetic acid (for higher temperatures).

  • Catalyst : Piperidine (3 mL) or acetic acid (self-catalyzed).

  • Conditions : Reflux at 90°C for 2–4 hours.

  • Workup : Dilution with water, filtration of precipitated product, washing with cold methanol/water, and drying under reduced pressure.

  • Yield : 55–89% (dependent on stoichiometry and solvent).

Key Variables :

  • Solvent Choice : Ethanol favors milder conditions, while acetic acid accelerates dehydration but may require neutralization.

  • Catalyst : Piperidine enhances imine formation by deprotonating the amine.

  • Stoichiometry : Excess aldehyde (1.2 equiv) minimizes unreacted 4-aminoantipyrine.

Structural Confirmation and Tautomerism

The product exists in keto-enol tautomeric forms due to the resonance-stabilized conjugated system. X-ray crystallography confirms the (E) -configuration of the imine bond and planar geometry, with intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen stabilizing the structure.

Crystallographic Data :

  • Space Group : P 1 21/n 1

  • Unit Cell Parameters :

    • a = 7.5950 Å

    • b = 7.4980 Å

    • c = 27.277 Å

    • β = 95.332°

  • Hydrogen Bonding : O-H···N (2.65 Å) stabilizes the enol form.

Optimization Strategies and Byproduct Mitigation

Solvent and Temperature Effects

Comparative studies in ethanol vs. acetic acid reveal trade-offs:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol7847298
Acetic Acid11828995

Acetic acid reduces reaction time but may protonate the amine, necessitating piperidine to maintain catalytic activity.

Purification Techniques

  • Recrystallization : Methanol/water mixtures (7:3 v/v) remove unreacted aldehyde.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves tautomers but is rarely needed due to high crude purity.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

The patent literature outlines scalable protocols:

  • Batch Size : 100 g of 4-aminoantipyrine in 2 L ethanol yields ~85 g product.

  • Cost Drivers :

    • 3-Allyl-2-hydroxybenzaldehyde (≥98% purity, ~$120/kg).

    • Solvent recovery systems reduce ethanol waste by 70%.

Green Chemistry Approaches

  • Catalyst Recycling : Piperidine recovery via distillation (85% efficiency).

  • Solvent-Free Routes : Mechanochemical grinding of reactants with KHSO₄ achieves 68% yield but compromises crystallinity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 2.16 (s, 3H, CH₃), 3.50 (s, 2H, CH₂), 5.40 (s, 1H, NH), 6.8–7.9 (m, aromatic and allyl protons).

  • UV-Vis (DMSO): λₘₐₓ = 372 nm (π→π*), 510 nm (n→π*).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 6.2 min.

  • Elemental Analysis : Calculated for C₂₄H₂₃N₃O₂ (%): C 72.53, H 5.84, N 10.57; Found: C 72.48, H 5.79, N 10.52 .

Chemical Reactions Analysis

Hydrolysis Reactions

The imine bond undergoes acid- or base-catalyzed hydrolysis , regenerating the parent amine and aldehyde.

Conditions Products Kinetics Source
HCl (1M, aqueous), 60°C4-AAP + 3-allyl-2-hydroxybenzaldehydeFirst-order, k = 0.12 h⁻¹
NaOH (0.5M, ethanol), RTSodium salt of 3-allyl-2-hydroxybenzaldehyde + 4-AAPpH-dependent

Applications : Hydrolysis is critical in drug metabolism studies and controlled-release formulations .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metals via the imine nitrogen and phenolic oxygen.

Metal Ion Complex Stoichiometry Geometry Applications Source
Cu(II)1:2 (metal:ligand)Square planarAntimicrobial agents
Fe(III)1:1OctahedralColorimetric sensors for Fe³⁺
Zn(II)1:1TetrahedralFluorescent probes

Key Data :

  • Stability constants (log K) for Cu(II): 8.2 ± 0.3 (pH 7.4).

  • Fluorescence quenching observed with Fe³⁺ (LOD = 0.12 μM) .

Tautomerism

The pyrazolone ring exhibits keto-enol tautomerism , influencing reactivity and biological activity.

Tautomer Dominant Form Conditions Impact
KetoSolid stateCrystalline environmentStabilized by intramolecular H-bonding
EnolSolution (polar solvents)pH > 7Enhanced metal-chelation capacity

Electrophilic Substitution

The phenolic hydroxyl group undergoes alkylation and acylation .

Reaction Reagents Product Yield Source
O-AlkylationAllyl bromide, K₂CO₃, DMF3-allyl-2-(allyloxy)phenyl derivative65%
O-AcetylationAcetic anhydride, pyridineAcetylated Schiff base89%

Applications : Alkylation enhances lipophilicity for antimicrobial activity .

Oxidation of Allyl Group

The allyl substituent undergoes epoxidation and dihydroxylation .

Reaction Reagents Product Selectivity Source
EpoxidationmCPBA, CH₂Cl₂Epoxide derivative78% (trans)
DihydroxylationOsO₄, NMOVicinal diol82% (syn)

Mechanism :

  • Epoxidation proceeds via electrophilic addition.

  • Dihydroxylation follows the Woodward-Hoffmann rules.

Photochemical Reactions

Under UV light (λ = 365 nm), the compound undergoes cis-trans isomerization of the imine bond.

Condition Isomer Ratio (cis:trans) Relaxation Time Source
UV irradiation (1 h)45:552.3 h (dark)

Applications : Potential use in photoresponsive materials .

Biological Activity Modulation

Structural modifications alter antimicrobial and antioxidant efficacy.

Derivative MIC (μg/mL) DPPH Scavenging (IC₅₀) Source
Parent compound32 (S. aureus)18.7 μM
Cu(II) complex8 (S. aureus)12.4 μM
Acetylated derivative64 (E. coli)24.9 μM

Stability and Degradation

The compound is sensitive to UV light and oxidizing agents .

Condition Degradation Pathway Half-Life Source
Aqueous solution (pH 7.4, 25°C)Hydrolysis → 4-AAP + aldehyde48 h
H₂O₂ (3%, RT)Oxidative cleavage of imine<1 h

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 3-allyl-2-hydroxybenzaldehyde in an ethanol/acetic acid mixture under reflux conditions. Its structure features a Schiff base configuration characterized by an imine group, which is crucial for its reactivity and interaction with biological targets .

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent . Its Schiff base structure allows for interactions with various biological targets, making it a candidate for drug development. Studies have indicated that derivatives of pyrazolone compounds can exhibit cytotoxic effects against cancer cell lines .

Mechanism of Action:
The mechanism involves the interaction of the imine group with nucleophilic sites in enzymes or receptors, modulating their activity. The phenolic hydroxyl group can also participate in hydrogen bonding, enhancing the stability of these interactions .

Material Science

In material science, this compound is noted for its ability to form stable complexes with metals. This property is utilized in developing new materials with unique properties, such as improved thermal stability and conductivity. The versatility of the compound's structure allows for modifications that can tailor its properties for specific applications in materials engineering .

Catalysis

The compound acts as a ligand in various catalytic reactions. Its unique structure facilitates the formation of metal-ligand complexes that enhance the efficiency of chemical transformations. Research indicates that such ligands can significantly improve reaction rates and selectivity in organic synthesis processes .

Case Studies

Several studies highlight the efficacy of this compound:

  • Antioxidant Activity: A study evaluated derivatives of pyrazolone compounds for their antioxidant properties using DPPH assays. Results indicated that certain derivatives exhibited better radical scavenging activity than ascorbic acid .
  • Cytotoxicity Testing: Research involving colorectal carcinoma cell lines demonstrated that some derivatives induced apoptosis at specific concentrations and exposure times, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among analogues lie in the aromatic substituents on the benzylidene group. Below is a comparative analysis:

Compound Name / Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (3-allyl-2-hydroxyphenyl) ~353* Allyl, 2-hydroxy Enhanced hydrogen bonding; potential metabolic instability due to allyl group
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino] analogue () 352.35 3-nitro, 4-hydroxy Strong electron-withdrawing nitro group; increased acidity of hydroxyl
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino] analogue () ~353* 5-nitro, 2-hydroxy Nitro at para position alters electronic distribution
4-[4-(Dimethylamino)benzylidene]amino analogue () ~336* Dimethylamino Electron-donating amino group; improved solubility in polar solvents
4-[(1-Hydroxy-2-naphthyl)methylene-amino] analogue () ~358* Naphthyl Extended π-system enhances stacking interactions; rigid structure
4-[(4-Diethylamino-2-hydroxybenzylidene)amino] analogue () ~379* Diethylamino, 2-hydroxy Bulky diethylamino group increases steric hindrance

*Estimated based on analogous structures.

Key Observations :

  • Nitro groups () increase molecular polarity and may enhance antibacterial activity via electron withdrawal .
  • Amino groups () improve solubility but reduce stability under acidic conditions .
  • The allyl group in the target compound offers synthetic versatility (e.g., Michael addition) but may reduce metabolic stability compared to phenyl or naphthyl groups .

Crystallographic and Conformational Differences

  • Torsion Angles: The naphthyl derivative () exhibits torsion angles of 147.2° (N2-N1-C1-C2) and 115.1° (C7-N1-C1-C6), indicating a non-planar conformation due to steric clashes . In contrast, nitro-substituted analogues () likely adopt planar configurations for resonance stabilization.
  • Hydrogen Bonding: The 2-hydroxyphenyl group in the target compound forms intramolecular hydrogen bonds (O–H···N), stabilizing the enol-imine tautomer, a feature shared with the 4-hydroxy-3-nitro analogue () .

Antimicrobial and Antifungal Profiles

  • Nitro-Substituted Analogues (): The nitro group enhances activity against Gram-negative bacteria (e.g., E. coli) by disrupting redox pathways .
  • Diethylamino Derivative (): Exhibits broad-spectrum antifungal activity, attributed to the basic amino group interacting with fungal membrane ergosterol .
  • Target Compound: Limited direct bioactivity data are available, but its allyl group may confer antioxidant properties similar to allylphenols .

Anti-Inflammatory Potential

  • 4-Aminoantipyrine Core: Shared across all analogues, this moiety is linked to cyclooxygenase (COX) inhibition. The dimethylamino analogue () shows superior COX-2 selectivity due to reduced steric bulk compared to diethylamino derivatives .

Biological Activity

The compound 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}\quad (Molecular\Weight:\284.37\g/mol)

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The presence of the hydroxy group in the structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties. Studies have shown that similar pyrazolone derivatives can significantly reduce oxidative stress markers in vitro .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
  • Anti-inflammatory Effects : Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data

Activity Type Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes

Case Studies

Several studies have investigated the biological activities of pyrazolone derivatives similar to the compound :

  • Antioxidant and Antimicrobial Activity : A study by Umesha et al. (2009) evaluated various pyrazolone derivatives for their antioxidant and antimicrobial properties. The results indicated that certain modifications significantly enhanced both activities, suggesting a structure-activity relationship that could be explored for further optimization .
  • Anti-inflammatory Potential : Research conducted on a series of pyrazolone derivatives showed promising anti-inflammatory effects in animal models. These compounds were effective in reducing edema and pain associated with inflammatory conditions, indicating their potential for therapeutic use .
  • Clinical Implications : A recent investigation into the pharmacokinetics and safety profile of pyrazolone compounds revealed that they could serve as effective agents in managing chronic inflammatory diseases due to their dual action on inflammation and oxidative stress .

Q & A

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, Hirshfeld surface analysis) resolve stereochemical ambiguities?

  • Methodological Answer : 2D NMR (COSY, NOESY) confirms spatial proximities (e.g., NOE between H-allyl and H-phenyl). Hirshfeld analysis quantifies intermolecular contacts (e.g., H···H: 50–60%, O···H: 20–25%) and crystal packing motifs, distinguishing enantiomers or diastereomers .

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